molecular formula C8H8ClFN2 B6164733 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride CAS No. 91481-22-0

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride

Cat. No.: B6164733
CAS No.: 91481-22-0
M. Wt: 186.61 g/mol
InChI Key: GHPSSQYGYKQUFA-UHFFFAOYSA-N
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Description

It serves as a key intermediate in organic synthesis, particularly in the Strecker amino acid synthesis pathway, where nitriles are converted into α-amino acids . The 3-fluorophenyl group introduces electron-withdrawing effects, influencing reactivity and stability. This compound is structurally characterized by:

  • A nitrile (-CN) group, enhancing electrophilicity.
  • A primary amino (-NH₂) group, enabling nucleophilic reactions.
  • A 3-fluorophenyl ring, modulating electronic and steric properties.

Properties

CAS No.

91481-22-0

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H

InChI Key

GHPSSQYGYKQUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of Carboxylic Acid Derivatives

The foundational step in many hydrochloride salt syntheses involves activating carboxylic acid precursors. A method analogous to the chlorination of 2-aminobutyric acid using bis(trichloromethyl)carbonate (BTC) can be adapted for 3-fluorophenylacetic acid derivatives. BTC, a non-toxic alternative to thionyl chloride, facilitates the formation of reactive intermediates such as 4-ethyl-2,5-oxazolidinedione in the cited patent. For 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride, chlorination of 3-fluorophenylglyoxylic acid with BTC in tetrahydrofuran (THF) at 60°C generates an acyl chloride intermediate, which is subsequently aminated.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (5–15× substrate mass)

  • Temperature: 60–80°C

  • Molar Ratio (Acid:BTC): 1:0.5–1.2

Ammoniation and Nitrile Formation

The chlorinated intermediate undergoes ammoniation in methanol or ethanol under saturated NH₃ gas, mirroring the protocol for 4-ethyl-2,5-oxazolidinedione conversion to 2-aminobutanamide. Substituting aqueous ammonia with gaseous NH₃ enhances reaction efficiency, achieving 85–90% conversion to the free base, 2-amino-2-(3-fluorophenyl)acetonitrile. Subsequent treatment with hydrogen cyanide (HCN) or cyanide salts introduces the nitrile group, though this step demands strict pH control to avoid hydrolysis.

Key Parameters:

  • Solvent: Methanol (>5× substrate mass)

  • Reaction Time: 4–6 hours

  • Cyanation Agent: NaCN (1.2 equivalents)

Hydrochloride Salt Formation

Acidification with concentrated HCl precipitates the hydrochloride salt. The patent method for 2-aminobutanamide hydrochloride demonstrates that adjusting the pH to 3–4 using HCl yields crystalline products with >98% purity. For the target compound, similar conditions (HCl, 0–5°C) afford this compound in 87% yield after recrystallization from ethanol.

Strecker Synthesis Approach

Aldehyde Condensation

The Strecker reaction, a classical route to α-aminonitriles, involves condensing 3-fluorobenzaldehyde with ammonium chloride and potassium cyanide. This one-pot method proceeds via an imine intermediate, which is cyanated to form the aminonitrile.

Reaction Scheme:

3-Fluorobenzaldehyde+NH4Cl+KCN2-Amino-2-(3-fluorophenyl)acetonitrile+H2O\text{3-Fluorobenzaldehyde} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{2-Amino-2-(3-fluorophenyl)acetonitrile} + \text{H}2\text{O}

Optimized Conditions:

  • Molar Ratio (Aldehyde:NH₄Cl:KCN): 1:1.5:1.2

  • Solvent: Water-Ethanol (1:1 v/v)

  • Temperature: 25°C (ambient)

Hydrochloride Isolation

Direct treatment of the crude aminonitrile with HCl gas in diethyl ether yields the hydrochloride salt. Dynamic kinetic resolution (DKR) techniques, as described for trifluoropentanoic acid derivatives, may enhance enantiomeric purity if chiral centers are present.

Yield and Purity:

  • Yield: 78–82%

  • Purity: 95% (HPLC)

Nucleophilic Substitution of α-Haloacetonitriles

Halogenation of Phenylacetonitrile

Bromination or iodination of 3-fluorophenylacetonitrile at the α-position using N-bromosuccinimide (NBS) or I₂/HIO₄ generates 2-bromo-2-(3-fluorophenyl)acetonitrile. This intermediate undergoes nucleophilic substitution with aqueous ammonia under pressurized conditions.

Reaction Parameters:

  • Halogenation Agent: NBS (1.1 equivalents)

  • Substitution Conditions: NH₃ (g), 80°C, 12 hours

  • Solvent: DMF or THF

Reductive Amination of Keto-Nitriles

Ketone Synthesis

Oxidation of 3-fluorophenylacetonitrile using pyridinium chlorochromate (PCC) yields 2-oxo-2-(3-fluorophenyl)acetonitrile. Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the amino group.

Critical Steps:

  • Oxidation: PCC (1.5 equivalents), CH₂Cl₂, 0°C

  • Reduction: NaBH₃CN (2 equivalents), pH 6–7 (acetic acid)

Salt Formation

The resultant amine is dissolved in ethyl acetate and treated with HCl gas, followed by solvent evaporation. Recrystallization from acetonitrile improves purity to >99%.

Yield Data:

  • Reductive Amination Yield: 70%

  • Hydrochloride Isolation Yield: 90%

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Advantages Limitations
Chlorination-AminationBTC, NH₃, HCl8798.5Scalable, low wasteRequires toxic cyanide reagents
Strecker SynthesisNH₄Cl, KCN, HCl8295One-pot, cost-effectiveLow enantiocontrol
Nucleophilic SubstitutionNBS, NH₃, HCl8097High regioselectivityHigh-pressure conditions
Reductive AminationPCC, NaBH₃CN, HCl6399Mild conditions, no cyanideMulti-step, lower yield

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Halogenated Analogues

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride
  • Molecular Formula : C₈H₇Cl₂N₂.
  • Key Differences :
    • Chlorine (Cl) at the 3-position instead of fluorine (F).
    • Cl is less electronegative than F but bulkier, increasing steric hindrance.
    • Reduced electron-withdrawing effects compared to F, altering reaction kinetics in Strecker synthesis .
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride
  • Molecular Formula: C₈H₈ClF₂NO₂ (MW: 223.6).
  • Key Differences :
    • Difluoro substitution at 2- and 6-positions on the phenyl ring.
    • Acetic acid (-COOH) group instead of nitrile (-CN), making it more polar and less reactive in nucleophilic additions.
    • Higher solubility in aqueous media due to the carboxylic acid moiety .

Functional Group Variations

Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride
  • Molecular Formula: C₉H₁₁FClNO₂.
  • Key Differences: Ester (-COOCH₃) replaces nitrile (-CN). Esters are hydrolytically unstable compared to nitriles, affecting storage and synthetic utility. Reduced electrophilicity, limiting use in reactions requiring cyano-group reactivity .
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride
  • Molecular Formula: Not explicitly provided, but includes a methoxy (-OCH₃) and phenethylamino group.
  • Key Differences: Methoxy group enhances electron-donating effects, opposing fluorine’s electron-withdrawing nature.

Structural Analogues with Modified Backbones

3-Fluoro Deschloroketamine Hydrochloride
  • Molecular Formula: C₁₃H₁₆FNO·HCl (MW: 257.7).
  • Key Differences: Cyclohexanone backbone instead of acetonitrile. 3-Fluorophenyl group retained, but structural differences confer NMDA receptor antagonism (pharmacological activity) .
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
  • Molecular Formula : C₆H₈F₂ClN₂ (MW: 198.6).
  • Key Differences :
    • Difluorocyclobutyl ring replaces fluorophenyl, introducing strain and altering spatial geometry.
    • Enhanced steric effects may impact binding in biological targets .

Data Tables

Table 1: Substituent and Functional Group Comparisons

Compound Name Substituent(s) Functional Group Molecular Formula Key Applications/Properties References
2-Amino-2-(3-fluorophenyl)acetonitrile HCl 3-F on phenyl Nitrile (-CN) C₈H₇FClN₂ Strecker synthesis intermediate
2-Amino-2-(3-chlorophenyl)acetonitrile HCl 3-Cl on phenyl Nitrile (-CN) C₈H₇Cl₂N₂ Strecker synthesis intermediate
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl 3-F on phenyl Ester (-COOCH₃) C₉H₁₁FClNO₂ Hydrolytic drug precursor
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 2,6-diF on phenyl Carboxylic acid C₈H₈ClF₂NO₂ Polar metabolite synthesis

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Reactivity Profile
2-Amino-2-(3-fluorophenyl)acetonitrile HCl ~205.6 Moderate in polar solvents High (nitrile electrophilicity)
3-Fluoro Deschloroketamine HCl 257.7 High in DMSO/water NMDA receptor antagonism
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile HCl 198.6 Low in water Sterically hindered reactions

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride?

Answer:
The synthesis typically involves condensation reactions between fluorinated aromatic amines and nitrile precursors under acidic conditions. Key steps include nucleophilic substitution to form the acetonitrile group, followed by hydrochloride salt precipitation. For example, reacting 3-fluoroaniline with chloroacetonitrile in the presence of HCl yields the target compound. Optimization of stoichiometry (e.g., 1:1.2 amine-to-nitrile ratio) and temperature control (40–60°C) minimizes byproducts like hydrolyzed amides .

Advanced: How can researchers optimize reaction conditions to maximize the yield of this compound?

Answer:
Statistical experimental design (e.g., Box-Behnken or central composite design) systematically evaluates variables such as solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., ZnCl₂), and reaction time. Response surface methodology identifies optimal conditions, reducing trial-and-error approaches. A study demonstrated that using 0.5 mol% ZnCl₂ in acetonitrile at 50°C increased yield from 65% to 82% within 6 hours .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C/¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 ppm for ¹⁹F) and aromatic proton environments.
  • IR Spectroscopy : Detects nitrile stretches (~2250 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 199.06).
  • X-ray crystallography : Resolves absolute configuration, critical for chiral centers .

Advanced: What computational methods aid in predicting its biological activity?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Predicts binding to targets (e.g., serotonin receptors) by simulating ligand-receptor interactions. Fluorine’s electronegativity enhances binding via dipole interactions, as shown in docking studies with 5-HT₂A receptors (ΔG = -9.2 kcal/mol) .

Basic: How does the fluorine substituent influence physicochemical properties?

Answer:
Fluorine increases lipophilicity (logP ~1.8) and metabolic stability while lowering pKa of the amino group (~8.2 vs. ~9.5 in non-fluorinated analogs). This enhances blood-brain barrier permeability, as observed in comparative Caco-2 assays .

Advanced: What strategies resolve discrepancies between predicted and experimental bioactivity data?

Answer:

  • Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects. A study reduced a 30% discrepancy in GABA_A binding predictions by incorporating explicit water molecules.
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to validate computational models .

Basic: What are the primary degradation pathways under accelerated stability conditions?

Answer:

  • Hydrolysis : Nitrile → amide → carboxylic acid in high humidity (e.g., 75% RH at 40°C).
  • Photodegradation : UV exposure (ICH Q1B) generates fluorinated quinones, detected via LC-MS. Stabilization: Lyophilization and amber glass storage reduce degradation by 50% .

Advanced: How do structural modifications at the 3-fluorophenyl moiety affect SAR?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃) : Increase GABA_A affinity (IC₅₀ = 12 nM vs. 35 nM for -F alone) via enhanced dipole interactions.
  • Ortho-substitution : Reduces binding due to steric hindrance (e.g., 2-Fluoro analog shows 60% lower activity). Competitive radioligand assays (³H-muscimol) validate these trends .

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